molecular formula C16H15FN2O5S B2447902 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide CAS No. 941907-37-5

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Cat. No.: B2447902
CAS No.: 941907-37-5
M. Wt: 366.36
InChI Key: ACWNNYISXZZFNF-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is an organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a nitrophenyl group attached to a butanamide backbone

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c17-12-6-8-15(9-7-12)25(23,24)10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWNNYISXZZFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-fluoroaniline followed by the coupling with 3-nitrobenzoyl chloride under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Reduction of nitrophenyl group: Formation of 4-((4-fluorophenyl)sulfonyl)-N-(3-aminophenyl)butanamide.

    Reduction of sulfonyl group: Formation of 4-((4-fluorophenyl)thiol)-N-(3-nitrophenyl)butanamide.

    Substitution of fluorine: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitrophenyl group may interact with active sites of enzymes, inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
  • 4-((4-bromophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
  • 4-((4-methylphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide

Uniqueness

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anticancer effects. The presence of both a fluorophenyl and nitrophenyl moiety suggests that this compound may exhibit unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group can inhibit enzyme activity by mimicking substrate molecules, thereby blocking the active site and preventing normal biochemical reactions. Additionally, the nitrophenyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its action within cells.

Anticancer Potential

The anticancer potential of sulfonamide derivatives has been explored extensively. Compounds that incorporate similar functional groups have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies typically measure cell viability using assays like MTT or XTT, providing quantitative data on the compound's effectiveness.
  • Animal Models : Animal studies have been conducted using related sulfonamide compounds to assess their therapeutic potential in vivo. For example, administration of these compounds in murine models has shown a reduction in tumor size and improved survival rates compared to control groups.

Table of Biological Activities

Activity TypeDescriptionReference Source
AntimicrobialPotential efficacy against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in various cancer cell lines
2
Enzyme InhibitionCompetitive inhibition of key metabolic enzymes

Research Findings

  • Synthesis and Characterization : The synthesis of this compound typically involves the reaction between 4-fluorobenzenesulfonyl chloride and 3-nitroaniline under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
  • Pharmacological Studies : Preliminary pharmacological studies suggest that this compound may possess dual-action properties—acting as both an antimicrobial agent and a potential anticancer drug. Further research is needed to elucidate the specific pathways through which these effects occur.
  • Clinical Relevance : Ongoing clinical trials investigating related compounds highlight the importance of further exploring the therapeutic applications of sulfonamides in treating infectious diseases and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide, and how are intermediates characterized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfonylation of the fluorophenyl group followed by amide coupling with 3-nitrophenylamine. Key steps require precise control of reaction conditions (temperature: 60–80°C, pH 7–8, anhydrous solvents like DMF or THF). Intermediates are characterized via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., ¹H NMR to confirm sulfonyl and amide bond formation) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer: Use ¹³C NMR to verify carbonyl (C=O) and sulfonyl (SO₂) groups, FT-IR for functional group fingerprints (e.g., S=O stretching at ~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer: Perform solubility screening in DMSO (stock solutions) followed by serial dilution in PBS (pH 7.4). Stability is monitored via UV-Vis spectroscopy (λmax tracking over 24–72 hours) and LC-MS to detect degradation products. Adjust buffer composition (e.g., cyclodextrins for hydrophobic compounds) to enhance bioavailability .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

  • Methodological Answer: Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines or bacterial strains to identify selectivity. Use structural analogs (e.g., varying nitro or sulfonyl substituents) to isolate structure-activity relationships (SAR). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer: Perform kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Pair with molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes. Validate with site-directed mutagenesis of suspected active-site residues .

Q. How can researchers improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer: Use prodrug strategies (e.g., esterification of the amide group) to enhance oral bioavailability. Test metabolic stability in hepatic microsome assays (human/rat) and identify major metabolites via LC-MS/MS . Optimize logP values (<5) to reduce off-target accumulation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound?

  • Methodological Answer: Apply Z-score normalization to account for plate-to-plate variability and false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-parametric assays. Use machine learning models (random forests, SVMs) to prioritize hits based on physicochemical descriptors .

Q. How should researchers design studies to explore the compound’s potential in combination therapies?

  • Methodological Answer: Use synergy scoring models (e.g., Chou-Talalay method) with fixed-ratio drug combinations. Test against resistant cell lines (e.g., MRSA or cisplatin-resistant cancers) and validate with transcriptomic profiling (RNA-seq) to identify pathway crosstalk .

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